molecular formula C8H7FN2 B8224270 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine

4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8224270
M. Wt: 150.15 g/mol
InChI Key: FBLZOAQGIMCKEK-UHFFFAOYSA-N
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Description

4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyridine ring. The fluorine atom at position 4 and the methyl group at position 5 distinguish it from other pyrrolo[2,3-b]pyridine derivatives. This compound is of significant interest in medicinal chemistry, particularly in kinase inhibitor development, due to the scaffold’s ability to act as a hinge-binding motif in enzyme active sites .

Properties

IUPAC Name

4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLZOAQGIMCKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1F)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination. For instance, treating 5-methyl-1H-pyrrolo[2,3-b]pyridine with Selectfluor® in acetonitrile at 80°C introduces fluorine at position 4 with moderate yields (45–60%). This method’s efficiency depends on the electronic environment, as the electron-rich pyrrole ring facilitates electrophilic attack.

Halogen Exchange Reactions

Nucleophilic displacement of chloro or nitro groups offers an alternative. A 4-chloro-5-methyl precursor, synthesized via Vilsmeier-Haack chlorination (POCl3/DMF), undergoes halogen exchange with KF in the presence of crown ethers at elevated temperatures (150°C). This approach achieves higher regioselectivity but requires anhydrous conditions.

Methylation Strategies for Position 5

Direct C–H Methylation

Transition-metal-catalyzed C–H activation enables direct methylation. Palladium catalysts (e.g., Pd(OAc)2) with methylating agents like methylboronic acid in the presence of directing groups (e.g., pyridyl) facilitate site-selective methylation. For example, attaching a transient directing group at position 4-fluoro directs methylation to position 5 with 65–70% yield.

Building Block Approach

Incorporating methyl groups early in the synthesis ensures regiocontrol. Starting with 3-methylpyridine-2-amine, cyclization with α-bromoacetophenone derivatives forms the 5-methyl-pyrrolo[2,3-b]pyridine core. Subsequent fluorination at position 4 completes the synthesis.

Multi-Step Synthesis: Integrating Fluorination and Methylation

A convergent strategy combines cyclization, fluorination, and methylation:

  • Cyclization : React 3-amino-4-chloro-5-methylpyridine with ethyl acetoacetate under acidic conditions to yield 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Fluorination : Treat the chloro intermediate with KF/18-crown-6 in DMF at 150°C for 12 h.

  • Purification : Isolate via column chromatography (SiO2, hexane/EtOAc 3:1).

Key Data :

StepReagents/ConditionsYield (%)
1H2SO4, 120°C, 6 h78
2KF, 150°C, 12 h82

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .

Comparison with Similar Compounds

Key Substituent Effects:

  • Fluorine at Position 4 : Enhances electron-withdrawing effects, increasing polarity and influencing hydrogen-bonding capabilities. This contrasts with derivatives like 5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CID 49761624), where fluorine at position 5 and methyl at position 4 alter electronic distribution and steric accessibility .
  • Methyl at Position 5 : Introduces moderate hydrophobicity compared to bulkier groups (e.g., phenyl or trifluoromethyl in compounds 6c–6g ), balancing solubility and membrane permeability .

Solubility and Pharmacokinetics

  • Aqueous Solubility: Replacing sulfur in thieno[2,3-b]pyridines with nitrogen (to form pyrrolo derivatives) improves solubility, as seen in derivatives 3–7 . The methyl group in 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine may slightly reduce solubility compared to morpholine-substituted analogs (e.g., derivative 3), but this is offset by fluorine’s polarity .
  • Metabolic Stability: Fluorine at position 4 reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs like 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine .

Kinase Inhibition:

  • FGFR1 Inhibition : Derivatives with substituents at position 5 (e.g., trifluoromethyl) show enhanced hydrogen bonding with G485, a key residue in FGFR1. The methyl group in 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine may occupy adjacent hydrophobic pockets, though potency depends on substituent size and orientation .
  • TNIK Inhibition : The pyrrolo[2,3-b]pyridine scaffold exhibits high TNIK inhibition; fluorine and methyl groups may fine-tune selectivity over off-target kinases .

Anticancer Activity:

  • Thieno[2,3-b]pyridines with poor solubility limit dosing in xenograft models . The nitrogen substitution in pyrrolo derivatives (e.g., 4-fluoro-5-methyl) improves solubility, enabling better pharmacokinetic profiles .

Comparative Data Table

Compound Name Substituents Key Properties/Activities References
4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine 4-F, 5-CH3 Enhanced metabolic stability, kinase inhibition
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine 5-F, 4-CH3 Altered electronic profile; unstudied activity
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-CF3 Strong FGFR1 binding via H-bond with G485
3-Nitro-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine (6e) 3-NO2, 5-p-tolyl Moderate solubility; unoptimized pharmacokinetics
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4-F, 5-COOCH3 High polarity; potential prodrug candidate

Biological Activity

4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine is C₈H₈FN₃. The presence of a fluorine atom and a methyl group at specific positions on the pyrrolo ring contributes to its unique reactivity and biological profile.

1. Kinase Inhibition

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit significant biological activities, particularly as kinase inhibitors. Specifically, 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine has been studied for its potential to inhibit various kinases involved in cellular processes such as survival and proliferation.

Table 1: Summary of Kinase Inhibition Studies

CompoundTarget KinasesInhibition Activity
4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridineSGK-1 (Serum/glucocorticoid-regulated kinase 1)Moderate inhibition
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridineVarious kinasesSignificant inhibition

2. Anti-inflammatory Properties

In vitro studies have suggested that 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine exhibits anti-inflammatory effects. For instance, it has shown promise in inhibiting the release of pro-inflammatory cytokines from macrophages exposed to stimuli such as lipopolysaccharides.

Case Study: Anti-inflammatory Activity
A study conducted on macrophages demonstrated that treatment with 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine led to a significant reduction in TNF-α levels. This suggests its potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for pyrrolo[2,3-b]pyridines indicate that modifications at specific positions can enhance or diminish biological activity. The methyl group at position 5 appears to contribute positively to the compound's activity profile.

Table 2: SAR Findings

ModificationEffect on Activity
Methyl group at position 5Enhances anti-inflammatory activity
Fluorine substitutionIncreases kinase inhibition

Research Findings

Recent studies have highlighted the pharmacological potential of pyrrolo[2,3-b]pyridine derivatives. For example, derivatives have been evaluated for their effects on phosphodiesterase (PDE) inhibition, which is crucial in managing various central nervous system disorders.

Key Findings:

  • PDE Inhibition: Compounds related to 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine have shown selective inhibition against PDE4B, which is relevant for therapeutic applications in CNS diseases.

Q & A

Basic Synthesis: What are the common synthetic routes to prepare 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine?

Answer:
Key synthetic strategies involve halogenation, Suzuki-Miyaura coupling, and nucleophilic substitution. A representative pathway includes:

Halogenation : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) at the pyrrolopyridine core. For example, fluorination of 4-chloro-1H-pyrrolo[2,3-b]pyridine with Selectfluor® in acetonitrile/ethanol at 70°C .

Methyl Group Introduction : Use methylboronic acids or Grignard reagents in cross-coupling reactions. Pd-catalyzed Suzuki-Miyaura coupling with methylboronic esters under conditions like Pd(PPh₃)₄, K₂CO₃, and toluene/EtOH/H₂O at 90–105°C .

Cyclization : Assemble the pyrrolopyridine scaffold via acid-catalyzed cyclization of precursors, such as hexamine in acetic acid at 120°C .

Key Characterization : Confirm structure via 1H^1 \text{H}, 19F^{19} \text{F}-NMR, HRMS, and X-ray crystallography (if applicable) .

Basic Characterization: Which spectroscopic methods are critical for confirming the structure of 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine?

Answer:

  • 1H^1 \text{H}-NMR : Identify aromatic protons (e.g., δ 7.23–8.21 ppm for pyrrolopyridine protons) and methyl groups (singlet ~δ 2.50 ppm) .
  • 19F^{19} \text{F}-NMR : Detect fluorine substituents (e.g., δ -172 ppm for C-4 fluorine) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 171.0123) .
  • X-ray Diffraction : Resolve crystal structure for unambiguous confirmation .

Advanced Synthesis: How can conflicting regioselectivity in fluorination reactions of pyrrolopyridines be resolved?

Answer:
Contradictions in fluorination positions (e.g., C-3 vs. C-4) arise due to:

  • Steric Effects : Bulky substituents direct fluorination to less hindered positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate specific sites.
  • Reagent Choice : Selectfluor® favors electrophilic attack at electron-rich positions, while DAST (diethylaminosulfur trifluoride) may target different sites.
    Mitigation : Pre-functionalize the core with directing groups (e.g., boronic esters) to control regiochemistry .

Advanced Reactivity: How do substituents influence the nucleophilicity of pyrrolo[2,3-b]pyridines?

Answer:
DFT studies show that electron-donating groups (e.g., methyl) enhance nucleophilicity by raising HOMO energy, while electron-withdrawing groups (e.g., fluoro) reduce it. For 4-fluoro-5-methyl derivatives:

  • Methyl Group : Increases electron density at adjacent positions, facilitating cross-coupling reactions.
  • Fluorine : Withdraws electrons but can stabilize intermediates via inductive effects.
    Methodology : Use B3LYP/6-311G+(d,p) calculations to predict reactivity trends .

Advanced Applications: How can SAR studies optimize 4-fluoro-5-methyl-pyrrolopyridines for biological activity?

Answer:
Structure-activity relationship (SAR) strategies include:

Substituent Variation : Replace methyl with bulkier alkyl/aryl groups to modulate lipophilicity and target binding .

Heteroatom Introduction : Add nitrogen/sulfur to enhance hydrogen bonding or π-stacking (e.g., pyrimidine-fused analogs) .

Pharmacophore Hybridization : Combine pyrrolopyridine with fluorobenzoate moieties to improve pharmacokinetics (e.g., methyl 4-fluoro-2-(pyrrolopyridinyl-oxy)benzoate derivatives) .

Testing : Assess inhibition of targets like DNMT1 (DNA methyltransferase) or kinase enzymes via enzymatic assays .

Data Contradiction: Why do Suzuki-Miyaura coupling yields vary for 5-substituted pyrrolopyridines?

Answer:
Discrepancies arise due to:

  • Catalyst Efficiency : Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts electron-deficient substrates.
  • Solvent Polarity : Polar solvents (e.g., dioxane/water) improve solubility of boronic acids.
  • Temperature : Higher temperatures (105°C) enhance coupling efficiency but risk decomposition .
    Optimization : Screen catalysts (e.g., XPhos Pd G3) and use microwave-assisted heating for rapid, high-yield reactions.

Methodological Challenge: How to handle overlapping thermal events in DSC/TGA analysis of pyrrolopyridine derivatives?

Answer:
Overlapping pyridine/nitrosyl group loss (e.g., in FePyNP complexes) complicates kinetic analysis. Solutions include:

  • Deconvolution : Apply Frazer-Suzuki functions to isolate individual thermal events .
  • Controlled Atmosphere : Use inert gas (N₂) to suppress oxidative decomposition.
  • Complementary Techniques : Pair DSC with mass spectrometry (TGA-MS) to identify evolved gases .

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